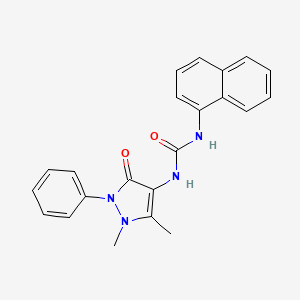![molecular formula C23H19BrN2O2 B11992542 4-(9-Bromo-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl methyl ether CAS No. 303060-91-5](/img/structure/B11992542.png)
4-(9-Bromo-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(9-Bromo-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl methyl ether is a complex organic compound known for its unique structural properties
Vorbereitungsmethoden
The synthesis of 4-(9-Bromo-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl methyl ether typically involves multiple steps, including the formation of the pyrazolo[1,5-c][1,3]benzoxazine core followed by bromination and etherification. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and reduce costs .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. .
Wissenschaftliche Forschungsanwendungen
4-(9-Bromo-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl methyl ether has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: Used in the development of advanced materials and chemical processes
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes. Detailed studies are required to fully elucidate the exact mechanisms by which this compound exerts its effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(9-Bromo-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl methyl ether include:
- 4-(9-Bromo-5-methyl-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl methyl ether
- 4-(9-Bromo-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenyl methyl ether
- 4-(9-Bromo-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl methyl ether These compounds share a similar core structure but differ in the substituents attached to the benzoxazine ring, which can lead to differences in their chemical properties and applications .
Eigenschaften
CAS-Nummer |
303060-91-5 |
|---|---|
Molekularformel |
C23H19BrN2O2 |
Molekulargewicht |
435.3 g/mol |
IUPAC-Name |
9-bromo-2-(4-methoxyphenyl)-5-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C23H19BrN2O2/c1-27-18-10-7-15(8-11-18)20-14-21-19-13-17(24)9-12-22(19)28-23(26(21)25-20)16-5-3-2-4-6-16/h2-13,21,23H,14H2,1H3 |
InChI-Schlüssel |
ZFVAGRNVSJGZSJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC3C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-chloro-3-methylphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11992470.png)
![7-(3-bromobenzyl)-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11992486.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11992497.png)
![3-(4-ethoxyphenyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11992499.png)


![ethyl 4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B11992506.png)
![N-[(1E,3E,5E)-5-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)penta-1,3-dien-1-yl]-N-phenylacetamide](/img/structure/B11992514.png)

![ethyl 5-fluoro-3-[(E)-piperidin-1-yldiazenyl]-1H-indole-2-carboxylate](/img/structure/B11992523.png)
![2-methyl-N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]benzamide](/img/structure/B11992529.png)
![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11992534.png)
